N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
acyl-homoserine lactones (AHLs) . These molecules play a crucial role in bacterial quorum sensing, which enables coordinated behavior within bacterial populations. Quorum sensing involves the production and detection of specific signaling molecules, such as AHLs, to regulate gene expression and control various cellular processes.
Mechanism of Action
Target of Action
The primary target of N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone is the lipid-ordered domains of the mammalian plasma membrane . These domains, also known as lipid rafts, are heterogenous regions of the membrane where gangliosides and cholesterol are preferentially packed . The formation and dynamics of these domains impact nearly all membrane protein functions .
Mode of Action
This compound interacts with its targets by altering the lipid-ordered domains of the plasma membrane . It is highly efficient in this alteration, more so than methyl-β-cyclodextrin (MβCD), a common tool used to disrupt lipid domains . This compound istter retain membrane lipids after treatment, indicating a unique mode of action .
Biochemical Pathways
The alteration of lipid-ordered domains by this compound affects the heterogeneity of the plasma membrane, which is critical for transmembrane receptor signaling . This can potentially impact a multitude of biochemical pathways, given the broad role of membrane proteins in cellular processes .
Pharmacokinetics
Its ability to alter lipid-ordered domains suggests that it can readily interact with the plasma membrane
Result of Action
The result of this compound’s action is the alteration of lipid-ordered domains in the plasma membrane . This can affect the function of membrane proteins and potentially disrupt various cellular processes . The exact molecular and cellular effects would depend on the specific proteins and pathways involved.
Preparation Methods
The synthesis of N-3-oxo-C16-HSL can be achieved through several routes. While I don’t have specific industrial production methods, here’s a general synthetic approach:
Chemical Synthesis: One common method involves the condensation of a fatty acid (e.g., hexadecanoic acid) with L-homoserine lactone. The reaction typically occurs under acidic conditions, resulting in the formation of N-3-oxo-C16-HSL.
Chemical Reactions Analysis
N-3-oxo-C16-HSL is an α,β-unsaturated lactone, making it susceptible to various chemical reactions:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles (e.g., proteins, enzymes) through a conjugate addition. This property is essential for its biological functions.
Hydrolysis: Under certain conditions, the lactone ring can hydrolyze, yielding the corresponding carboxylic acid and homoserine.
Common reagents and conditions depend on the specific reaction context.
Scientific Research Applications
N-3-oxo-C16-HSL has diverse applications:
Bacterial Communication: It serves as a signaling molecule in bacterial quorum sensing, influencing gene expression and virulence.
Plant Interactions: Some plants can detect AHLs, affecting their growth, defense responses, and symbiotic interactions with rhizosphere bacteria.
Biomedical Research: Researchers study AHLs for their potential therapeutic applications, including antimicrobial properties and modulation of host immune responses.
Comparison with Similar Compounds
While N-3-oxo-C16-HSL is unique due to its specific chain length and unsaturation, it shares similarities with other AHLs. Examples of related compounds include N-3-oxo-butyryl-L-Homoserine lactone and N-3-oxo-octanoyl-Homoserine lactone . These AHLs exhibit varying biological activities and play distinct roles in different bacterial species.
Properties
IUPAC Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-11-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h5-6,18H,2-4,7-16H2,1H3,(H,21,23)/b6-5-/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVJHGAETBFGBY-XFHJGTJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)CC(=O)NC1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.